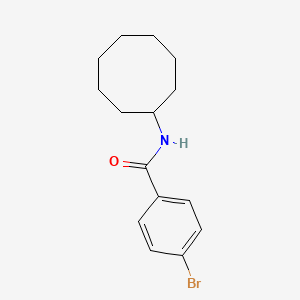
4-bromo-N-cyclooctylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N-cyclooctylbenzamide (CAS 549479-19-8) is a chemical compound with the molecular formula C₁₈H₂₃BrNO. It belongs to the class of benzamides and features a bromine atom attached to the benzene ring. This compound has applications in various fields due to its unique structure and properties.
Preparation Methods
The synthetic route for 4-bromo-N-cyclooctylbenzamide involves the following steps:
Bromination of Cyclooctylbenzene: Cyclooctylbenzene undergoes bromination using a brominating agent (e.g., N-bromosuccinimide, NBS) to introduce the bromine substituent.
Amidation Reaction: The brominated cyclooctylbenzene is then reacted with ammonia or an amine (e.g., cyclohexylamine) to form the amide bond, resulting in this compound.
Chemical Reactions Analysis
4-Bromo-N-cyclooctylbenzamide can participate in various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions due to the presence of the bromine atom. Common reagents include amines, thiols, and other nucleophiles.
Reduction: Reduction of the amide group can yield the corresponding amine.
Oxidation: Oxidation of the benzyl group may lead to the formation of carboxylic acids or other oxidized derivatives. Major products formed from these reactions include substituted amides, amines, and other functionalized derivatives.
Scientific Research Applications
4-Bromo-N-cyclooctylbenzamide finds applications in:
Medicinal Chemistry: It may serve as a scaffold for designing new drugs targeting specific receptors or enzymes.
Biological Studies: Researchers use it to study protein-ligand interactions and receptor binding.
Industry: It could be employed in the synthesis of specialty chemicals or materials.
Mechanism of Action
The exact mechanism by which 4-bromo-N-cyclooctylbenzamide exerts its effects depends on its specific application. It may interact with cellular receptors, enzymes, or other biomolecules, modulating their function.
Comparison with Similar Compounds
While 4-bromo-N-cyclooctylbenzamide is unique due to its cyclooctyl substituent and bromine atom, similar compounds include other benzamides and brominated derivatives.
Remember that this information is based on available data, and further research may reveal additional insights into this compound’s properties and applications
Properties
Molecular Formula |
C15H20BrNO |
|---|---|
Molecular Weight |
310.23 g/mol |
IUPAC Name |
4-bromo-N-cyclooctylbenzamide |
InChI |
InChI=1S/C15H20BrNO/c16-13-10-8-12(9-11-13)15(18)17-14-6-4-2-1-3-5-7-14/h8-11,14H,1-7H2,(H,17,18) |
InChI Key |
DLIJUJNLPMLBED-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10951552.png)
![2-(7-bromo-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-1-yl)-N'-[(E)-(1-ethyl-1H-pyrazol-5-yl)methylidene]acetohydrazide](/img/structure/B10951559.png)
![2-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10951561.png)
![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B10951563.png)
![4-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B10951566.png)
![N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-3-nitrobenzamide](/img/structure/B10951573.png)
methanone](/img/structure/B10951576.png)

![N-(3-chloro-4-fluorophenyl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10951588.png)
![N-[2-(difluoromethoxy)-4-fluorophenyl]-1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-5-carboxamide](/img/structure/B10951601.png)
![ethyl 5-methyl-7-(1-methyl-1H-pyrazol-5-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10951605.png)
![4-{[(2-chlorophenyl)carbonyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10951613.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(propan-2-yl)benzenesulfonamide](/img/structure/B10951623.png)
![1-cyclopropyl-3-hydroxy-5-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10951628.png)
